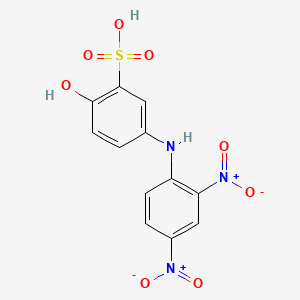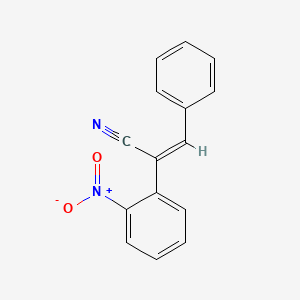
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile is a complex organic compound known for its unique structural properties. It features a triazinan ring, a phenyl group, and an acrylonitrile moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile typically involves multi-step organic reactions. The process begins with the formation of the triazinan ring, followed by the introduction of the phenyl and acrylonitrile groups. Common reagents used include dimethylamine, phenylacetonitrile, and various catalysts to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but generally include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
Scientific Research Applications
3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- **3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)-N-[3-(fluorosulfonyl)phenyl]benzene-1-carboximidic acid .
- **Ethanesulfonic acid–N’-{[3-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl]methyl}-N-[3-(dimethylcarbamoyl)phenyl]carbamimidic acid .
Uniqueness
Compared to similar compounds, 3-(3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenyl)-2-phenylacrylonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
19160-02-2 |
|---|---|
Molecular Formula |
C20H20N6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(Z)-3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C20H20N6/c1-20(2)25-18(22)24-19(23)26(20)17-10-6-7-14(12-17)11-16(13-21)15-8-4-3-5-9-15/h3-12H,1-2H3,(H4,22,23,24,25)/b16-11+ |
InChI Key |
BSKYDTKKRYMJJY-LFIBNONCSA-N |
Isomeric SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)/C=C(\C#N)/C3=CC=CC=C3)N)N)C |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C(C#N)C3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



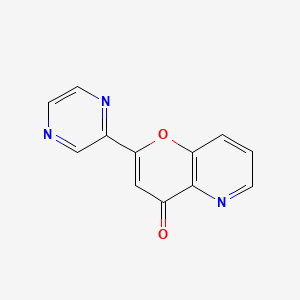
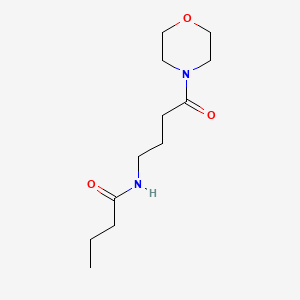
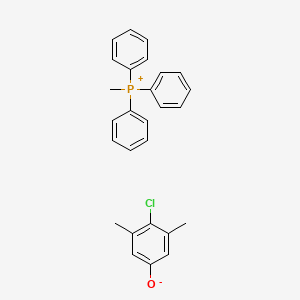
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


